molecular formula C21H28N4O3 B15106454 2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethanone

2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B15106454
M. Wt: 384.5 g/mol
InChI Key: NDBNOHZBCGTZIG-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: Introduction of the methoxy group at the 5-position of the indole ring can be done using methanol and a suitable catalyst.

    Piperazine Derivatization: The piperazine ring is introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the indole derivative with the piperazine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

    Substitution: The methoxy group and the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while reduction can yield alcohol derivatives.

Scientific Research Applications

2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

Similar Compounds

    5-methoxytryptamine: A simpler indole derivative with similar methoxy substitution.

    Melatonin: Another indole derivative with a similar structure but different functional groups.

    N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: An indole derivative with an iodine substitution.

Uniqueness

2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethanone is unique due to its complex structure, which combines an indole core with a piperazine ring and a pyrrolidine moiety. This unique combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

2-[4-[2-(5-methoxyindol-1-yl)acetyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C21H28N4O3/c1-28-18-4-5-19-17(14-18)6-9-25(19)16-21(27)24-12-10-22(11-13-24)15-20(26)23-7-2-3-8-23/h4-6,9,14H,2-3,7-8,10-13,15-16H2,1H3

InChI Key

NDBNOHZBCGTZIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)CC(=O)N4CCCC4

Origin of Product

United States

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